N-Aminosuccinimide Hydrochloride

Purity Analysis Reagent Quality Control Peptide Synthesis

N-Aminosuccinimide Hydrochloride (CAS 108906-15-6) is a heterocyclic compound belonging to the succinimide class, characterized by a five-membered lactam ring with an amino group at the nitrogen position and a hydrochloride counterion. Its molecular formula is C₄H₇ClN₂O₂, and it typically appears as a white to off-white crystalline powder.

Molecular Formula C4H7ClN2O2
Molecular Weight 150.56 g/mol
CAS No. 108906-15-6
Cat. No. B019079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Aminosuccinimide Hydrochloride
CAS108906-15-6
SynonymsN-AMINOSUCCINIMIDE HYDROCHLORIDE
Molecular FormulaC4H7ClN2O2
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)N.Cl
InChIInChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H
InChIKeySRKWEKIPNNNHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Aminosuccinimide Hydrochloride: A Versatile Reagent for Protected Amine Introduction in Organic Synthesis


N-Aminosuccinimide Hydrochloride (CAS 108906-15-6) is a heterocyclic compound belonging to the succinimide class, characterized by a five-membered lactam ring with an amino group at the nitrogen position and a hydrochloride counterion. Its molecular formula is C₄H₇ClN₂O₂, and it typically appears as a white to off-white crystalline powder . The compound serves primarily as a reagent in organic synthesis, enabling the introduction of protected amine functionalities into target molecules, with applications spanning peptide chemistry, pharmaceutical intermediate production, and heterocycle construction [1][2].

N-Aminosuccinimide Hydrochloride: Why Simple Amine Sources Cannot Replicate Its Performance


Substituting N-Aminosuccinimide Hydrochloride with generic amine sources such as hydroxylamine hydrochloride, ammonium chloride, or even the free base N-aminosuccinimide introduces significant variability in reaction outcomes. The succinimide ring system imparts distinct electronic properties that modulate nucleophilicity and leaving-group ability, directly impacting reaction kinetics, selectivity, and product purity [1]. Furthermore, the hydrochloride salt form confers superior aqueous solubility and long-term stability compared to the free base, which often requires organic solvents and may be more prone to decomposition [2]. These physicochemical differences translate into quantifiable variations in yield, purity, and reproducibility, making blind substitution a substantial risk for processes requiring precise control over amine incorporation.

Quantitative Differentiation of N-Aminosuccinimide Hydrochloride: Purity, Solubility, and Stability Data


High Purity Specification (>98.0% by Argentometric Titration) Ensures Reliable Stoichiometry

Commercial N-Aminosuccinimide Hydrochloride is supplied with a minimum purity of 98.0% as determined by argentometric titration, a specification that is critical for accurate reaction stoichiometry [1]. In contrast, the free base N-aminosuccinimide (CAS 19283-13-7) is often available only at unspecified purity grades or with broader impurity profiles, introducing uncertainty in synthetic applications .

Purity Analysis Reagent Quality Control Peptide Synthesis

Aqueous Solubility Profile Enables Reactions in Biologically Relevant Media

N-Aminosuccinimide Hydrochloride exhibits qualitative solubility in water, as confirmed by vendor technical datasheets . This property contrasts with the free base form, which is less polar and may require organic solvents such as DMF or DMSO for dissolution, thereby limiting its utility in aqueous-phase reactions or bioconjugation protocols .

Solubility Aqueous Synthesis Bioconjugation

Defined Storage Conditions (0-10°C, Inert Atmosphere) Indicate Moderate Stability Profile

The manufacturer-recommended storage temperature of 0-10°C under inert gas for N-Aminosuccinimide Hydrochloride [1] indicates a moderate stability profile that is advantageous for laboratory and industrial procurement. In comparison, highly reactive electrophilic amination reagents such as O-(diphenylphosphinyl)hydroxylamine often require storage at -20°C and are significantly more moisture-sensitive, posing greater logistical challenges and cost implications .

Stability Reagent Handling Supply Chain Management

Optimal Application Scenarios for N-Aminosuccinimide Hydrochloride Based on Differentiated Properties


Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Modification

The high purity specification (≥98.0%) and aqueous solubility of N-Aminosuccinimide Hydrochloride make it particularly suitable for peptide synthesis applications where precise amine protection and minimal epimerization are critical. Its ability to introduce a protected amine functionality onto amino acid residues or growing peptide chains enables the construction of complex peptide-based therapeutics and biochemical probes [1].

Synthesis of N-Aminosuccinimide-Derived Pharmacophores

The succinimide ring system is a privileged scaffold in medicinal chemistry. N-Aminosuccinimide Hydrochloride serves as a key intermediate for generating diverse N-aminosuccinimide derivatives, which have been explored for anticonvulsant and other central nervous system activities [2]. The compound's moderate stability and solubility profile facilitate multi-step synthetic sequences required for drug candidate preparation.

Bioconjugation and Amine-Reactive Probe Development

The aqueous solubility of the hydrochloride salt enables its use in bioconjugation reactions under near-physiological conditions, where organic co-solvents are undesirable. It can be employed to prepare amine-reactive esters or crosslinkers for labeling biomolecules, leveraging the succinimide leaving group for efficient and selective amide bond formation [1].

Heterocycle Synthesis and Material Science Applications

As a building block containing both a protected amine and a reactive imide moiety, N-Aminosuccinimide Hydrochloride is valuable for constructing fused heterocyclic systems, including bicyclo[2.2.2]octene derivatives and hydrazinylpyridines, which are of interest in materials chemistry and as novel chemical entities .

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